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Compound of Interest

Compound Name: Rengynic acid

Cat. No.: B592748

Disclaimer: Initial searches for "Rengynic acid" did not yield any results for a compound with
this specific name in publicly available scientific literature. It is presumed that this may be a
typographical error and the intended compound is Rengyol, a phenylethanoid glycoside
isolated from the fruit of Forsythia suspensa (Liangiao). This guide will focus on the
spectroscopic characterization of Rengyol.

This technical whitepaper provides a comprehensive overview of the spectroscopic techniques
used to elucidate the structure of Rengyol. The data presented herein is essential for the
identification and characterization of this compound in natural product research and drug
development.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental
composition of a compound.

High-Resolution Electrospray lonization Mass
Spectrometry (HR-ESI-MS)

HR-ESI-MS provides highly accurate mass measurements, enabling the determination of the
molecular formula.

Table 1: HR-ESI-MS Data for Rengyol
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lon Calculated m/z Found m/z Molecular Formula

[M+Na]* 353.1258 353.1256 Ci6H2207Na

Experimental Protocol: HR-ESI-MS

o Sample Preparation: A dilute solution of Rengyol is prepared in a suitable solvent, typically
methanol or acetonitrile.

¢ Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped
with an electrospray ionization source is used.

¢ Analysis: The sample solution is infused into the ESI source. The analysis is performed in
positive ion mode to observe protonated molecules ([M+H]*) or adducts like the sodium
adduct ([M+Na]*).

» Data Acquisition: Mass spectra are acquired over a relevant m/z range (e.g., 100-1000).

o Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental
composition using specialized software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular
structure of organic compounds, including the carbon skeleton and stereochemistry.

'H NMR and **C NMR Data

IH NMR provides information about the number, environment, and connectivity of hydrogen
atoms, while 133C NMR provides information about the carbon framework.

Table 2: 1H and 3C NMR Spectroscopic Data for Rengyol (in CDsOD)
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'H Chemical Shift (dH),

Position 13C Chemical Shift (6c) o .
Multiplicity (J in Hz)

1 131.9

2 116.3 6.67, d (2.0)

3 146.2

4 144.8

5 117.2 6.65, d (8.0)

6 121.3 6.54, dd (8.0, 2.0)

. o1 3.95, dd (8.8, 4.0); 3.65, dd
(8.8, 6.8)

8 40.2 2.75,1(7.6)

1 104.5 4.35,d (7.8)

2' 75.2 3.25,m

3 77.8 3.38, m

4 71.6 3.29,m

5' 78.0 3.35,;m

. 626 3.85, dd (11.8, 2.0); 3.67, dd

(11.8, 5.6)

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of purified Rengyol is dissolved in 0.5 mL of a

deuterated solvent (e.g., methanol-d4, CDsOD).

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:

o 'H NMR
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o BBC NMR
o Correlation Spectroscopy (COSY) to identify proton-proton couplings.

o Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly
attached carbons.

o Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon
correlations.

o Data Analysis: The chemical shifts, coupling constants, and correlations from the various
NMR spectra are used to assemble the complete structure of the molecule.

NMR Workflow
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» To cite this document: BenchChem. [Spectroscopic Characterization of Rengyol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b592748#spectroscopic-characterization-of-rengynic-
acid-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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